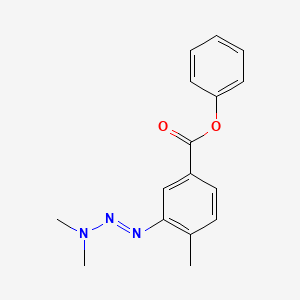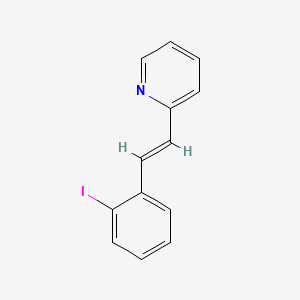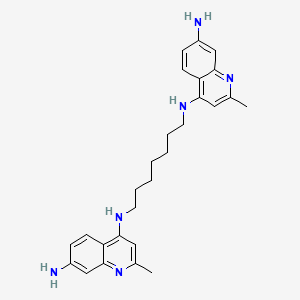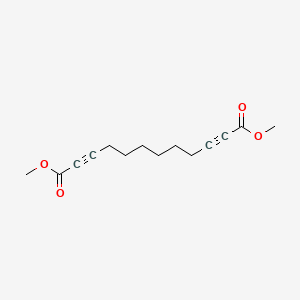
2-Chloro-4-nitro-1-(3-nitrophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-nitro-1-(3-nitrophenoxy)benzene is an aromatic compound characterized by the presence of chlorine and nitro groups attached to a benzene ring
Preparation Methods
The synthesis of 2-Chloro-4-nitro-1-(3-nitrophenoxy)benzene typically involves nitration and chlorination reactions. One common method is the nitration of chlorobenzene, which produces both 2-nitrochlorobenzene and 4-nitrochlorobenzene . These isomers can be separated by crystallization and distillation. Another method involves the reaction of 2-chloro-4-nitrophenol with 3-nitrophenol under specific conditions to form the desired compound .
Chemical Reactions Analysis
2-Chloro-4-nitro-1-(3-nitrophenoxy)benzene undergoes various chemical reactions, including:
Scientific Research Applications
2-Chloro-4-nitro-1-(3-nitrophenoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-nitro-1-(3-nitrophenoxy)benzene involves nucleophilic aromatic substitution, where the nucleophile attacks the aromatic ring, forming a negatively charged intermediate (Meisenheimer complex), followed by the loss of a leaving group . This mechanism is influenced by the electron-withdrawing effects of the nitro and chlorine groups, which stabilize the intermediate and facilitate the reaction.
Comparison with Similar Compounds
2-Chloro-4-nitro-1-(3-nitrophenoxy)benzene can be compared with other nitro and chloro-substituted benzene derivatives:
4-Nitrochlorobenzene: Similar in structure but lacks the additional nitrophenoxy group.
2-Nitrochlorobenzene: Another isomer with different substitution patterns.
2,4-Dichloro-1-nitrobenzene: Contains two chlorine atoms and one nitro group, differing in the substitution pattern.
These compounds share similar reactivity patterns but differ in their specific applications and chemical properties.
Properties
CAS No. |
75151-89-2 |
|---|---|
Molecular Formula |
C12H7ClN2O5 |
Molecular Weight |
294.65 g/mol |
IUPAC Name |
2-chloro-4-nitro-1-(3-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H7ClN2O5/c13-11-7-9(15(18)19)4-5-12(11)20-10-3-1-2-8(6-10)14(16)17/h1-7H |
InChI Key |
XSEMUKMNZACXOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



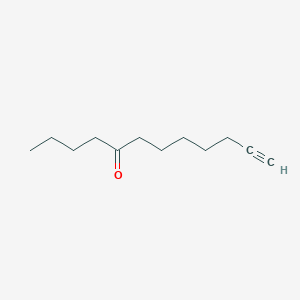


![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)
![Propanedinitrile, [3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]-](/img/structure/B14433112.png)

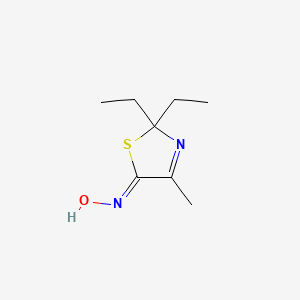
![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)
![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)
